molecular formula C9H11BN2O2 B1386928 1,5-Dimethyl-1H-indazole-4-boronic acid CAS No. 1262512-81-1

1,5-Dimethyl-1H-indazole-4-boronic acid

Cat. No.: B1386928
CAS No.: 1262512-81-1
M. Wt: 190.01 g/mol
InChI Key: HXZJNUVDIOSKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes a boronic acid group attached to the indazole ring, which is further substituted with two methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-indazole-4-boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of biaryl compounds. In biological systems, the compound may interact with specific molecular targets, such as kinases, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the boronic acid and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methyl groups can also affect the compound’s steric and electronic properties, making it distinct from other indazole derivatives .

Properties

IUPAC Name

(1,5-dimethylindazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJNUVDIOSKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 3
Reactant of Route 3
1,5-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 4
1,5-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
1,5-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 6
Reactant of Route 6
1,5-Dimethyl-1H-indazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.